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molecular formula C8H7N3OS B8584454 N-(thiazolo[4,5-c]pyridin-2-yl)acetamide

N-(thiazolo[4,5-c]pyridin-2-yl)acetamide

Cat. No. B8584454
M. Wt: 193.23 g/mol
InChI Key: LFAQIZYKDBJSQT-UHFFFAOYSA-N
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Patent
US08324396B2

Procedure details

To a suspension of N-(thiazolo[4,5-c]pyridin-2-yl)acetamide, prepared in the previous step, in MeOH (200 mL) at room temperature was added lithium hydroxide hydrate (7.08 g, 169 mmol). The reaction mixture was stirred at room temperature for 30 min and then warmed to 40° C. After 3 h, additional lithium hydroxide hydrate (7.48 g) was added. The reaction mixture was heated to 50° C. for 20 h and concentrated. The reaction mixture was diluted with DCM/MeOH (˜10:1, 500 mL). The undissolved material was removed by filtration and the filtrate was concentrated. Purification by flash column chromatography on silica gel (eluted with 2% to 10% MeOH in DCM) gave thiazolo[4,5-c]pyridin-2-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
7.08 g
Type
reactant
Reaction Step Two
Name
lithium hydroxide hydrate
Quantity
7.48 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[N:3]=[C:2]1[NH:10]C(=O)C.O.[OH-].[Li+]>CO>[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[N:3]=[C:2]1[NH2:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC=2C=NC=CC21)NC(C)=O
Step Two
Name
lithium hydroxide hydrate
Quantity
7.08 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
lithium hydroxide hydrate
Quantity
7.48 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 40° C
WAIT
Type
WAIT
Details
After 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 50° C. for 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with DCM/MeOH (˜10:1, 500 mL)
CUSTOM
Type
CUSTOM
Details
The undissolved material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (eluted with 2% to 10% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C(=NC=2C=NC=CC21)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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